Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBXBGSIZHAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620722 | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-89-5 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Solvent | Temperature | Time | Yield & Notes |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Mixed glycol dimethyl ether and ethanol | 0–20 °C | Not specified | Efficient formation of nitrile intermediate |
| 2 | Alkylation of nitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 °C | ~13 hours | Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | Catalytic hydrogenation and cyclization, followed by reaction with tert-butyl dicarbonyl anhydride | Hydrogen, Raney nickel catalyst, tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate |
| 4 | Deprotection of compound 4 to yield tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Pyridinium p-toluenesulfonate | Acetone and water mixture | 70 °C | 15 hours | Final product obtained with ~55% yield after purification |
Reaction Conditions and Process Notes
- Step 1: The reaction is carried out in a mixture of ethylene glycol dimethyl ether and ethanol, with temperature carefully maintained between 0 and 20 °C to control reactivity and selectivity.
- Step 2: Toluene is used as the solvent to facilitate alkylation under mild temperature conditions (0–20 °C) over approximately 13 hours to ensure complete conversion.
- Step 3: Hydrogenation employs Raney nickel catalyst under 50 psi hydrogen pressure in methanol at 50 °C, promoting efficient reduction and cyclization.
- Step 4: Deprotection uses pyridinium p-toluenesulfonate in an acetone-water mixture heated to 70 °C for 15 hours, leading to removal of protecting groups and isolation of the target compound.
Experimental Example of Final Step
An example from the patent literature illustrates the final step:
- 3 g of the protected intermediate (compound 4) was dissolved in 20 mL tetrahydrofuran and 15 mL water.
- 4 g pyridinium p-toluenesulfonate was added at 20 °C.
- The mixture was heated to 70 °C and stirred for 15 hours.
- After reaction completion, the mixture was concentrated, extracted with dichloromethane, dried, filtered, concentrated, and purified by silica gel chromatography.
- Yield: 54.8% of this compound as a white solid.
Additional Preparation Notes from Literature
- Alternative synthesis routes involve hydrogen chloride-mediated reactions in methanol, achieving high yields (~98%) under mild conditions (0–20 °C, 3 hours), highlighting the compound’s amenability to acid-catalyzed transformations.
- The compound’s synthesis benefits from careful control of reaction parameters (temperature, solvent, catalyst, time) to optimize yield and purity.
- The synthetic strategy is designed to be scalable and cost-effective, using commercially available starting materials and reagents.
Summary Table of Preparation Methods
| Step | Starting Material / Intermediate | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purpose |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanide, KOtBu | Glycol dimethyl ether + ethanol | 0–20 | - | High | Nitrile formation |
| 2 | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 | 13 | - | Alkylation |
| 3 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | H2, Raney Ni, tert-butyl dicarbonyl anhydride | Methanol | 50 | 6 | - | Hydrogenation & cyclization |
| 4 | Protected intermediate | Pyridinium p-toluenesulfonate | Acetone + water | 70 | 15 | ~55 | Deprotection |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. FAAH Inhibition
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, offering therapeutic benefits in pain management and neuroprotection.
Case Study : Research published in patents indicates that compounds similar to this compound have been effective in treating conditions associated with FAAH, such as chronic pain and anxiety disorders .
2. Antinociceptive Effects
Studies have shown that the compound exhibits antinociceptive properties, making it a candidate for developing analgesics. Its mechanism involves modulating pain pathways through endocannabinoid signaling.
Case Study : Experimental models demonstrated that administration of this compound resulted in significant pain relief in animal models of neuropathic pain, highlighting its potential use in clinical settings for pain management .
While exploring the applications of this compound, safety profiles must be considered. The compound has shown some harmful effects if ingested or upon skin contact, necessitating careful handling and further toxicological studies to establish safe usage parameters .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic tert-butyl carboxylates arises from variations in substituents, ring sizes, and heteroatom positioning. Below is a detailed comparison:
Structural Analogues and Their Properties
Biological Activity
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 374794-89-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its chemical properties, mechanism of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 374794-89-5 |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | Sealed, dry, 2-8°C |
Antibacterial Activity
Research indicates that compounds with similar spirocyclic structures can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, dual inhibitors targeting DNA gyrase and topoisomerase IV have demonstrated minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis . Such findings suggest that this compound could potentially possess similar antibacterial properties.
Case Studies and Research Findings
- In Vitro Studies : While direct in vitro studies specifically on this compound are scarce, related compounds have been evaluated for their antibacterial efficacy. For instance, a study on benzothiazole derivatives revealed their effectiveness against a range of antibiotic-resistant bacteria . These insights can be extrapolated to hypothesize the potential efficacy of this compound.
- Structure Activity Relationship (SAR) : The design and synthesis of new derivatives based on the spirocyclic framework have been a focus in medicinal chemistry. Variations in substituents on the spiro structure have been shown to significantly affect biological activity, indicating that modifications to this compound could enhance its pharmacological profile .
- Toxicity and Safety : Preliminary safety assessments indicate that compounds within this class may exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications . However, comprehensive toxicological studies are necessary to establish safety margins.
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate to improve yields?
Methodological Answer:
Synthesis optimization requires evaluating reaction conditions and purification techniques. For example:
- Procedure A ( ): Reacting 5-and 1-benzylpiperazine under general conditions yielded the compound at 27% , with purification via hydrogenoxalate precipitation.
- Photochemical Method ( ): Using GP4 (General Procedure 4) under light-induced conditions achieved 85% yield after purification.
Key Variables: - Temperature control (reflux vs. ambient).
- Catalyst or solvent selection (e.g., acetonitrile in ).
- Post-reaction purification (column chromatography in or solvent recrystallization).
Recommendation: Compare photochemical activation ( ) with traditional methods to identify yield-limiting factors .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use SiO2 with ethyl acetate/hexane gradients ( ).
- Precipitation : Conversion to hydrogenoxalate salts ( ) improves crystallinity.
- Solvent Recrystallization : Ethyl acetate/n-pentane systems ( ) enhance purity.
Critical Step: Monitor polarity during column runs to avoid co-elution of byproducts.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze proton environments (e.g., δ 1.44 ppm for tert-butyl in ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 432.2863 in ).
- Elemental Analysis : Validate C, H, N content (e.g., reports <1% deviation from theoretical values).
Tip: Cross-reference spectral data with analogs (e.g., hydroxylated derivatives in ) to resolve ambiguities .
Basic: What are the critical safety protocols for handling this compound?
Methodological Answer:
- Storage : Keep tightly sealed at 2–8°C in dry, ventilated areas ( ).
- PPE : Use gloves, eye protection, and respiratory masks to avoid inhalation of dust ( ).
- Spill Management : Contain with sand/vermiculite; avoid aqueous washdowns ().
Hazard Note: Classified as H302 (harmful if swallowed) and H319 (serious eye irritation) .
Advanced: How do structural modifications influence the biological activity of spirocyclic derivatives?
Methodological Answer:
- SAR Studies :
- Anticonvulsant Activity : Introducing 4-fluorophenoxy groups ( ) enhances target engagement.
- Hydroxylation : Adding a hydroxyl group () alters solubility and metabolic stability.
- Ring Expansion : 1-Oxa-9-azaspiro[5.5]undecane derivatives ( ) show varied steric effects.
Design Strategy : Use computational docking (e.g., EGFR inhibition in ) to prioritize substituents .
Advanced: How can computational modeling guide the design of novel spirocyclic analogs?
Methodological Answer:
- Docking Simulations : Map interactions with targets like DDR1 ( ) or EGFR ( ).
- DFT Calculations : Predict stability of photochemical intermediates ( ).
- ADMET Profiling : Use tools like SwissADME to optimize logP and bioavailability.
Case Study : Compound 3A ( ) was optimized via scaffold hopping from spiro to triazaspiro systems .
Advanced: How should researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Case Example : (27% yield) vs. (85% yield).
Root Cause Analysis :- Reaction Scale : Milligram vs. gram-scale synthesis.
- Purification Efficiency : Hydrogenoxalate precipitation vs. direct crystallization.
- Catalyst Presence : Photochemical methods ( ) may reduce side reactions.
Resolution : Replicate conditions with controlled variables (e.g., inert atmosphere, reagent purity) .
Advanced: What role does photochemistry play in functionalizing this spirocyclic scaffold?
Methodological Answer:
- Iminyl Radical Formation : GP4 ( ) uses light to generate radicals for C–C bond cleavage.
- Applications : Enables remote functionalization (e.g., adding halogen or aryl groups).
Advantage : Avoids stoichiometric metal reagents, enhancing green chemistry metrics .
Advanced: How are spirocyclic derivatives evaluated for therapeutic potential?
Methodological Answer:
- In Vitro Assays : Test kinase inhibition (e.g., DDR1 in ) or anticonvulsant activity ( ).
- In Vivo Models : Alport syndrome mice ( ) assess renal protection.
- Toxicity Screening : Monitor respiratory irritation (H335 in ) early in development.
Data Table : Selected Derivatives and Activities
| Derivative | Biological Activity | Source |
|---|---|---|
| Compound 3A | EGFR inhibition | |
| 5-(Difluoromethyl)-pyrazole | Antifibrotic (DDR1) | |
| 4-Fluorophenoxy analog | Anticonvulsant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
